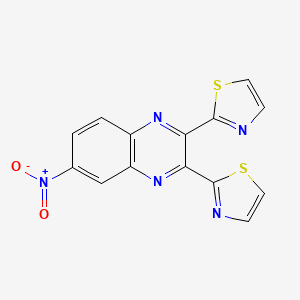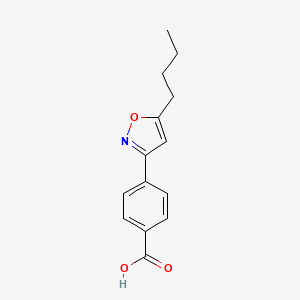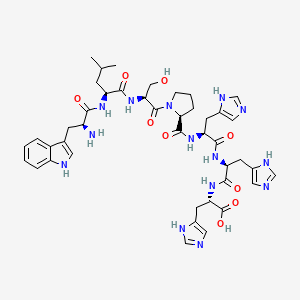
Cobalt;nickel;oxotungsten;platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt;nickel;oxotungsten;platinum is a complex compound that combines the unique properties of cobalt, nickel, oxotungsten, and platinum. Each of these elements contributes distinct characteristics, making the compound valuable in various scientific and industrial applications. Cobalt and nickel are known for their magnetic properties and catalytic abilities, while oxotungsten and platinum are renowned for their high stability and catalytic efficiency.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;nickel;oxotungsten;platinum typically involves the co-precipitation method, where aqueous solutions of cobalt, nickel, tungsten, and platinum salts are mixed under controlled pH conditions. The resulting precipitate is then filtered, washed, and calcined at high temperatures to obtain the desired compound. Another method involves the sol-gel process, where metal alkoxides are hydrolyzed and condensed to form a gel, which is then dried and calcined.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-temperature furnaces and advanced chemical reactors to ensure uniform mixing and precise control over reaction conditions. The use of catalysts and surfactants can enhance the efficiency of the synthesis process, leading to higher yields and better quality of the final product.
化学反応の分析
Types of Reactions
Cobalt;nickel;oxotungsten;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different metal centers and their interaction with reactants.
Common Reagents and Conditions
Oxidation Reactions: Typically involve oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction Reactions: Commonly use reducing agents like hydrogen gas or sodium borohydride.
Substitution Reactions: Often involve ligands such as ammonia or phosphines, which can replace existing ligands in the compound.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield oxides of cobalt, nickel, tungsten, and platinum, while reduction reactions may produce metallic forms of these elements.
科学的研究の応用
Cobalt;nickel;oxotungsten;platinum has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Biology: Investigated for its potential use in biosensors and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of high-performance materials, such as superalloys and advanced ceramics, due to its excellent thermal and chemical stability.
作用機序
The mechanism of action of cobalt;nickel;oxotungsten;platinum involves its ability to interact with various molecular targets and pathways. The compound’s catalytic activity is primarily due to the presence of multiple metal centers, which can facilitate electron transfer and stabilize reaction intermediates. In biological systems, the compound can interact with proteins and nucleic acids, potentially leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
Cobalt;nickel;oxotungsten: Lacks the catalytic efficiency of platinum but still exhibits good stability and magnetic properties.
Nickel;oxotungsten;platinum: Similar catalytic properties but may have different magnetic characteristics due to the absence of cobalt.
Cobalt;nickel;platinum: Excellent catalytic properties but may lack the thermal stability provided by oxotungsten.
Uniqueness
Cobalt;nickel;oxotungsten;platinum stands out due to its combination of high catalytic efficiency, thermal stability, and magnetic properties. This unique combination makes it valuable for a wide range of applications, from industrial catalysis to advanced materials research.
特性
CAS番号 |
845796-46-5 |
|---|---|
分子式 |
CoNiOPtW |
分子量 |
512.55 g/mol |
IUPAC名 |
cobalt;nickel;oxotungsten;platinum |
InChI |
InChI=1S/Co.Ni.O.Pt.W |
InChIキー |
CRQFOPSHPSRQOV-UHFFFAOYSA-N |
正規SMILES |
O=[W].[Co].[Ni].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-](/img/structure/B14198434.png)

![1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene](/img/structure/B14198449.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate](/img/structure/B14198459.png)
![4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14198472.png)

![[3-[(1S)-1-phenylethoxy]phenyl]thiourea](/img/structure/B14198491.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B14198502.png)

![9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]-](/img/structure/B14198510.png)
